molecular formula C90H75Cl5NP4Ru2+ B595492 (R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2] CAS No. 199541-17-8

(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]

Cat. No.: B595492
CAS No.: 199541-17-8
M. Wt: 1673.9 g/mol
InChI Key: NVDGOPZSESFSJS-UHFFFAOYSA-M
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Description

®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]] is a complex compound known as dimethylammonium dichlorotri(μ-chloro)bis[®-(+)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl]diruthenate(II). This compound is notable for its use in asymmetric catalysis, particularly in hydrogenation reactions. The presence of the BINAP ligand, which is a chiral diphosphine, imparts significant enantioselectivity to the reactions it catalyzes .

Scientific Research Applications

®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]] has a wide range of applications in scientific research:

Safety and Hazards

“®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]” is intended for research use only and is not intended for diagnostic or therapeutic use . It should be handled with care to avoid potential hazards.

Mechanism of Action

Target of Action

The primary target of ®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2] is the asymmetric hydrogenation reactions of ketones . The compound acts as a ruthenium-based catalyst in these reactions, facilitating the conversion of ketones to secondary alcohols.

Mode of Action

The compound interacts with its targets through a process known as asymmetric hydrogenation . This involves the addition of hydrogen (H2) across the carbon-oxygen double bond of a ketone, resulting in the formation of a chiral secondary alcohol. The presence of the chiral ligand, BINAP, in the compound allows for the preferential formation of one enantiomer over the other, making the reaction asymmetric.

Biochemical Pathways

The compound affects the ketone reduction pathway . By acting as a catalyst in the asymmetric hydrogenation of ketones, it influences the production of secondary alcohols. These alcohols can then participate in various downstream biochemical reactions, potentially leading to the synthesis of complex organic molecules.

Result of Action

The primary result of the compound’s action is the production of chiral secondary alcohols from ketones . This can have significant implications in organic synthesis, as these alcohols can serve as precursors to a variety of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]] typically involves the reaction of ruthenium trichloride with BINAP in the presence of a base such as dimethylamine. The reaction is carried out under inert conditions to prevent oxidation and degradation of the sensitive ruthenium complex. The general reaction scheme is as follows:

[ \text{RuCl}_3 + 2 \text{BINAP} + \text{NH}_2\text{Me}_2 \rightarrow ®-[(\text{RuCl}(\text{BINAP}))_2(\mu-\text{Cl})_3[\text{NH}_2\text{Me}_2]] ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]] undergoes various types of reactions, including:

    Hydrogenation: It acts as a catalyst in the hydrogenation of alkenes and ketones, converting them to alkanes and alcohols, respectively.

    Oxidation: The compound can participate in oxidation reactions, although it is more commonly used in reduction processes.

    Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands such as phosphines or amines.

Common Reagents and Conditions

    Hydrogenation: Requires hydrogen gas and a suitable solvent such as ethanol or toluene. The reaction is typically carried out at elevated temperatures and pressures.

    Oxidation: Involves oxidizing agents like oxygen or peroxides under controlled conditions.

    Substitution: Uses various ligands and bases to facilitate the exchange of chloride ligands.

Major Products

Comparison with Similar Compounds

Similar Compounds

    ®-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2]]: Similar structure but with T-BINAP ligand.

    ®-Ru(OAc)2(BINAP): Contains acetate ligands instead of chloride.

    RuCl(p-cymene)[(S,S)-Ts-DPEN]: Different ligand system but used in similar catalytic applications.

Uniqueness

®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]] is unique due to its high enantioselectivity and efficiency in catalyzing asymmetric hydrogenation reactions. The presence of the BINAP ligand provides a chiral environment that is highly effective in producing enantiomerically pure products, making it a valuable tool in both academic research and industrial applications .

Properties

IUPAC Name

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C44H32P2.C2H7N.5ClH.2Ru/c2*1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-3-2;;;;;;;/h2*1-32H;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDGOPZSESFSJS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H75Cl5NP4Ru2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1673.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199541-17-8
Record name (S)-[(RuCl(BINAP))2(�µ-Cl)3][NH2Me2]
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